![molecular formula C19H24N2O3S B296280 N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296280.png)
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as DMAPT, is a small molecule inhibitor with potential therapeutic applications in cancer treatment. DMAPT has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation, cell survival, and proliferation.
Mechanism of Action
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide inhibits the activity of NF-κB by targeting the upstream kinase IKKβ, which is responsible for activating NF-κB. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide binds to the cysteine residue of IKKβ, preventing its activation and subsequent activation of NF-κB. This results in decreased expression of NF-κB target genes, including those involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to have both biochemical and physiological effects in cancer cells. Biochemically, N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide inhibits the activity of NF-κB and its downstream target genes. Physiologically, N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide induces apoptosis, or programmed cell death, in cancer cells. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. This results in decreased tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide can also have off-target effects, which can complicate data interpretation.
Future Directions
For research include the development of N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide derivatives and the combination of N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide with other cancer therapies.
Synthesis Methods
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide can be synthesized by reacting 2,3-dimethylphenylamine with methyl 2-bromo-2-phenylethyl sulfone in the presence of a base. The resulting product is then treated with chloroacetyl chloride to form N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. The synthesis of N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been optimized to increase yield and purity, making it suitable for use in preclinical and clinical studies.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. NF-κB is known to be overactivated in many types of cancer, leading to increased cell survival, proliferation, and resistance to chemotherapy. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been found to inhibit the activity of NF-κB, leading to decreased cell survival and proliferation in cancer cells. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy for cancer treatment.
properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-15-8-7-11-18(16(15)2)20-19(22)14-21(25(3,23)24)13-12-17-9-5-4-6-10-17/h4-11H,12-14H2,1-3H3,(H,20,22) |
InChI Key |
FBGZXWVMSLRWPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



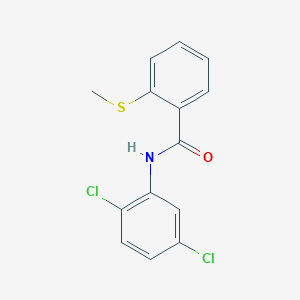
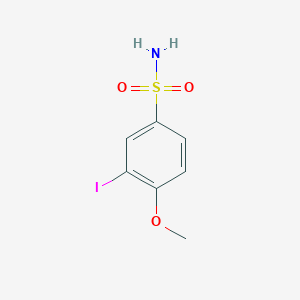
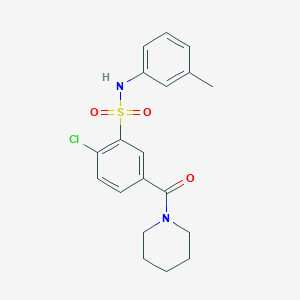
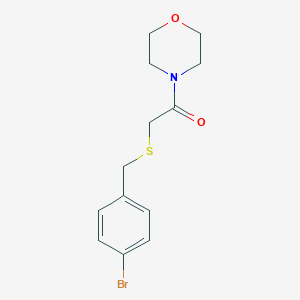
![4-[allyl(methylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B296205.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B296208.png)
![Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B296209.png)
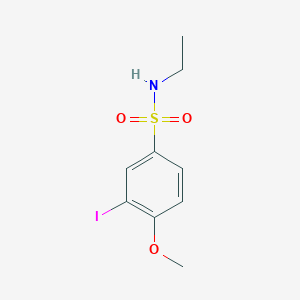
amino]acetamide](/img/structure/B296212.png)
amino]acetamide](/img/structure/B296213.png)
amino]acetamide](/img/structure/B296214.png)
![4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B296215.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)